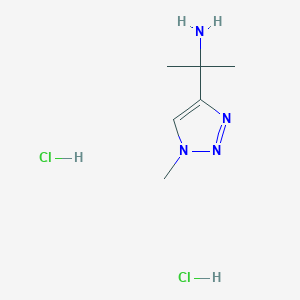

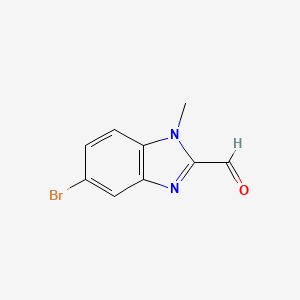

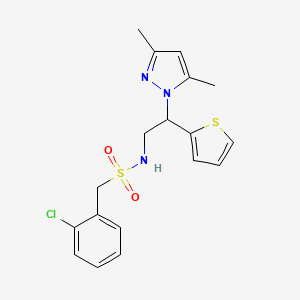

2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine is a polytriazolylamine ligand which stabilizes Cu(I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Synthesis Analysis

The synthesis of similar compounds has been reported. For example, the structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Molecular Structure Analysis

The structure of similar compounds, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, has been reported. It has an empirical formula of C30H30N10 and a molecular weight of 530.63 .Chemical Reactions Analysis

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine has been reported to enhance the catalytic effect in the azide-acetylene cycloaddition .Physical And Chemical Properties Analysis

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine is a solid at room temperature, with a melting point of 132-143 °C .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

MTA derivatives have attracted attention due to their potential as antimicrobial agents . Researchers explore their activity against bacteria, fungi, and other pathogens. Additionally, MTA analogs may exhibit anti-inflammatory, antipyretic, and antioxidant properties, making them promising candidates for drug development .

Coordination Chemistry and Catalysis

The btp (2,6-bis(1,2,3-triazol-4-yl)pyridine) motif, which includes MTA derivatives, plays a crucial role in coordination chemistry. These ligands can form complexes with various metals, influencing catalytic reactions. Investigating their behavior in catalysis and enzyme inhibition is an active area of research .

Biochemical Studies

MTA-based compounds have been studied for their effects on cellular processes. For instance, researchers have explored their impact on apoptosis (programmed cell death) in cancer cells. Techniques like acridine orange/ethidium bromide staining and annexin V-FITC/propidium iodide assays provide insights into their biological activity .

Material Science

The triazole moiety in MTA derivatives contributes to their versatility in material science. Scientists investigate their use in polymers, dendrimers, and gels. These materials may find applications in drug delivery, tissue engineering, and other fields .

Organic Synthesis

Efficient synthetic routes for MTA derivatives are essential. Researchers have developed metal-free processes for constructing the triazole ring, enabling the synthesis of compounds like 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid . These methods contribute to sustainable and scalable production .

Crystallography and Structural Studies

X-ray crystallography has confirmed the structures of several MTA-based heterocycles. Investigating their crystal structures provides valuable insights into their properties and behavior .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(1-methyltriazol-4-yl)propan-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.2ClH/c1-6(2,7)5-4-10(3)9-8-5;;/h4H,7H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOMCXVYPHJVLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN(N=N1)C)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

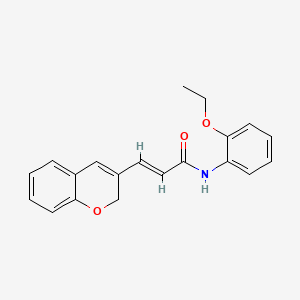

![N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2766927.png)

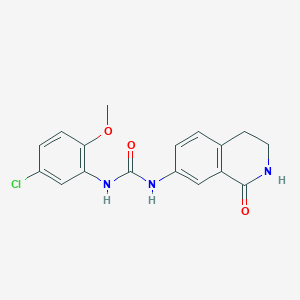

![2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2766931.png)

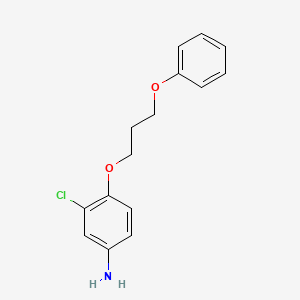

![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2766933.png)

![3-[(3-fluorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2766936.png)